4-(2,4-Dinitrophenylazo)phenol
Overview
Description
4-(2,4-Dinitrophenylazo)phenol is an organic compound with the molecular formula C12H8N4O5. It is characterized by the presence of a phenol group substituted with a dinitrophenylazo group. This compound is known for its vibrant color and is often used in various chemical applications due to its unique properties.
Mechanism of Action
Target of Action
The primary targets of 4-(2,4-Dinitrophenylazo)phenol are alkali and alkaline earth metal ions . The compound has been used in the determination of Li (I) in a pharmaceutical preparation .
Mode of Action
The compound exhibits complexation behavior with its targets. In a nonaqueous solvent system, the ionic radii of the alkali and alkaline earth metal ions are linearly correlated both with the wave numbers of the absorption maxima and with the molar absorptivities of the resulting complexes .
Biochemical Pathways
The compound’s interaction with alkali and alkaline earth metal ions suggests it may influence pathways involving these ions .
Pharmacokinetics
It’s known that the compound exhibits significant nonlinear pharmacokinetics, which have been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The result of the compound’s action is the formation of complexes with alkali and alkaline earth metal ions. This has been utilized in the development of a sensitive colorimetric assay method for Li (I), with potential applications in the analysis of pharmaceutical preparations .
Action Environment
The action of this compound can be influenced by the solvent system in which it is used. For instance, its complexation behavior was examined in various nonaqueous solvent systems, and it was found that in the CHCl3-MeOH-triethylamine (TEA) system, the ionic radii of the alkali and alkaline earth metal ions are linearly correlated both with the wave numbers of the absorption maxima and with the molar absorptivities of the resulting complexes .
Biochemical Analysis
Biochemical Properties
It is known that azo compounds can interact with various biomolecules, including enzymes and proteins The nature of these interactions is largely dependent on the specific structure of the azo compound and the biomolecule it interacts with
Cellular Effects
Other azo compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Azo compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dinitrophenylazo)phenol typically involves the diazotization of 2,4-dinitroaniline followed by coupling with phenol. The reaction conditions generally include:
Diazotization: 2,4-dinitroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Using large-scale reactors for the diazotization and coupling reactions.
- Ensuring precise control of temperature and pH to maximize yield and purity.
- Employing efficient purification techniques such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dinitrophenylazo)phenol undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Complexation: It can form complexes with metal ions, which can be used in various analytical applications.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.
Complexation: Metal salts such as copper(II) sulfate or iron(III) chloride in aqueous solutions.
Major Products:
Reduction: 4-(2,4-Diaminophenylazo)phenol.
Substitution: 4-(2,4-Dinitrophenylazo)-2-nitrophenol or 4-(2,4-Dinitrophenylazo)-2-sulfonylphenol.
Complexation: Metal-phenol complexes with distinct colors and properties.
Scientific Research Applications
4-(2,4-Dinitrophenylazo)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the detection and quantification of metal ions through colorimetric methods.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Comparison with Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in oxidative phosphorylation.
4-(2,4-Dinitrophenylazo)resorcinol: Similar structure but with an additional hydroxyl group, used in dye chemistry.
4-(2,4-Dinitrophenylazo)aniline: Similar azo compound with an amino group instead of a hydroxyl group, used in analytical chemistry.
Uniqueness: 4-(2,4-Dinitrophenylazo)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to form stable complexes with metal ions and participate in various substitution reactions makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(15(18)19)7-12(11)16(20)21/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAYGJNMLDVSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201040390, DTXSID80936414 | |
Record name | Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201040390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6690-51-3, 16081-15-5 | |
Record name | 4-(2,4-Dinitrophenylazo)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006690513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinone 2,4-dinitrophenylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201040390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16081-15-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CDPA interact with metal ions, and what are the downstream effects?
A1: CDPA acts as a chromogenic reagent, changing color upon binding with specific metal ions. This interaction stems from the electron-donating properties of the oxygen and nitrogen atoms within the molecule. [] These atoms can donate electron pairs to the positively charged metal ions, forming stable complexes. This complexation alters the electronic structure of CDPA, leading to a shift in its absorption spectrum and thus a visible color change. [] The extent of this color change is directly related to the concentration of the metal ion, making CDPA a useful analytical tool.
Q2: Can you elaborate on the applications of CDPA in analytical chemistry?
A2: The research highlights CDPA's ability to selectively bind and detect lithium ions (Li(I)). [] This selectivity makes CDPA particularly valuable for determining lithium concentrations in various samples. The study successfully applied a colorimetric assay using CDPA to quantify Li(I) in a pharmaceutical preparation containing lithium carbonate. [] This demonstrates the practical application of CDPA in pharmaceutical analysis for quality control and assurance.
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